molecular formula C12H10S3 B13777610 5-Methyl-7-phenyl-3H-1,2-dithiepin-3-thione CAS No. 63690-22-2

5-Methyl-7-phenyl-3H-1,2-dithiepin-3-thione

Katalognummer: B13777610
CAS-Nummer: 63690-22-2
Molekulargewicht: 250.4 g/mol
InChI-Schlüssel: YFMMVIZCEJDSLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-7-phenyl-3H-1,2-dithiepin-3-thione is a heterocyclic compound containing sulfur atoms in its structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-7-phenyl-3H-1,2-dithiepin-3-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of phenyl-substituted thioketones with methyl-substituted thioketones in the presence of a base. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as one-pot synthesis, which allows for the efficient production of large quantities. This method can include the use of automated reactors and continuous flow systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-7-phenyl-3H-1,2-dithiepin-3-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

5-Methyl-7-phenyl-3H-1,2-dithiepin-3-thione has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Methyl-7-phenyl-3H-1,2-dithiepin-3-thione involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction is facilitated by the electrophilic nature of the thione group, which can react with thiol groups in proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Methyl-7-phenyl-3H-1,2-dithiepin-3-thione is unique due to its specific arrangement of sulfur atoms and the presence of both phenyl and methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

63690-22-2

Molekularformel

C12H10S3

Molekulargewicht

250.4 g/mol

IUPAC-Name

5-methyl-7-phenyldithiepine-3-thione

InChI

InChI=1S/C12H10S3/c1-9-7-11(14-15-12(13)8-9)10-5-3-2-4-6-10/h2-8H,1H3

InChI-Schlüssel

YFMMVIZCEJDSLW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=S)SSC(=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.